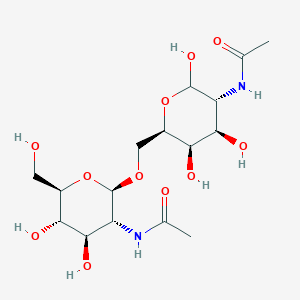

beta-D-GlcpNAc-(1->6)-D-GalpNAc

Description

Properties

IUPAC Name |

N-[(3R,4R,5R,6R)-6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,5-trihydroxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O11/c1-5(20)17-9-13(24)12(23)8(28-15(9)26)4-27-16-10(18-6(2)21)14(25)11(22)7(3-19)29-16/h7-16,19,22-26H,3-4H2,1-2H3,(H,17,20)(H,18,21)/t7-,8-,9-,10-,11-,12+,13-,14-,15?,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYQSCCJIAFAQX-CHCYTSQNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COC2C(C(C(C(O2)CO)O)O)NC(=O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)O)NC(=O)C)O)O)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436103 |

Source

|

| Record name | GlcNAc1|A-6GalNAc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452316-31-3 |

Source

|

| Record name | GlcNAc1|A-6GalNAc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Characterization Methodologies for β D Glcpnac 1→6 D Galpnac

Advanced Spectroscopic Techniques for Anomeric Configuration and Linkage Determination

Spectroscopic techniques are fundamental in defining the precise three-dimensional structure of β-D-GlcpNAc-(1→6)-D-GalpNAc. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful in providing detailed atomic-level information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Experiments)

NMR spectroscopy is an indispensable tool for the structural elucidation of oligosaccharides like β-D-GlcpNAc-(1→6)-D-GalpNAc. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide critical data for determining the anomeric configuration and the nature of the glycosidic linkage. creative-proteomics.com

In 1D ¹H NMR spectra, the anomeric protons (H-1) of the sugar residues resonate in a distinct region of the spectrum, typically between 4.3 and 5.9 ppm. creative-proteomics.com The chemical shift and the scalar coupling constant (³J(H1,H2)) are diagnostic of the anomeric configuration. For β-anomers, the anomeric proton is typically found at a lower chemical shift (around 4.5 ppm) compared to α-anomers (around 5.1 ppm). creative-proteomics.comresearchgate.net Furthermore, a large ³J(H1,H2) coupling constant (typically 7-9 Hz) is characteristic of a trans-diaxial relationship between H-1 and H-2, which confirms the β-configuration in GlcNAc and GalNAc residues. researchgate.netresearchgate.net

2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for unambiguous assignment of all proton and carbon signals and for establishing the linkage between the monosaccharide units. researchgate.netresearchgate.net The HMBC experiment is particularly crucial for identifying the glycosidic linkage. It reveals long-range correlations between protons and carbons that are separated by two or three bonds. For β-D-GlcpNAc-(1→6)-D-GalpNAc, a key HMBC correlation would be observed between the anomeric proton of the GlcNAc residue (H-1') and the C-6 carbon of the GalNAc residue, directly confirming the (1→6) linkage. nih.gov

The flexibility of the (1→6) linkage, which involves an additional rotatable bond (ω torsion angle), can be studied by analyzing ³J(H5,H6R) and ³J(H5,H6S) coupling constants, which provide information about the conformational preferences around this bond. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for β-D-GlcpNAc-(1→6)-D-GalpNAc and related structures.

| Atom | β-D-GlcpNAc | D-GalpNAc |

| H-1 | ~4.5 | ~4.5 |

| C-1 | ~102 | ~98 |

| C-6 | ~62 | ~69 (linked) |

| N-acetyl (CH₃) | ~2.0 | ~2.0 |

| N-acetyl (C=O) | ~175 | ~175 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. nih.govchemicalbook.com

Mass Spectrometry (MS) and Tandem MS Approaches, including MALDI-FTMS and MALDI-TOF MS

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and sequence of oligosaccharides. nih.gov Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) or Fourier Transform Mass Spectrometry (FTMS) are commonly employed for the analysis of carbohydrates. nih.govebi.ac.uk

MALDI-TOF MS analysis of β-D-GlcpNAc-(1→6)-D-GalpNAc would show a pseudomolecular ion [M+Na]⁺ corresponding to its calculated molecular weight plus the mass of a sodium ion. The high resolution and mass accuracy of FTMS allow for the confirmation of the elemental composition of the disaccharide. ebi.ac.uk

Tandem MS (MS/MS) experiments, such as collision-induced dissociation (CID), are vital for sequencing oligosaccharides. ebi.ac.ukresearchgate.net In an MS/MS experiment, the parent ion of interest is isolated and fragmented. The resulting fragment ions provide information about the monosaccharide composition and the glycosidic linkages. For β-D-GlcpNAc-(1→6)-D-GalpNAc, characteristic fragmentation patterns would include the loss of the terminal GlcNAc residue, resulting in a fragment ion corresponding to the GalNAc residue. Cross-ring cleavages can also occur, providing further details about the linkage position. farmaciajournal.com

A study involving the analysis of oligosaccharides from Xenopus laevis jelly coat utilized MALDI-FTMS to confirm structures previously proposed by NMR. ebi.ac.uk This technique also enabled the characterization of new, less abundant oligosaccharides. ebi.ac.uk To aid in the differentiation of fragment ions from quasimolecular ions, a method involving doping the sample with cesium chloride has been described, as cesium-coordinated oligosaccharides are less prone to fragmentation. ebi.ac.uk

Chromatographic Separation and Purification Strategies for β-D-GlcpNAc-(1→6)-D-GalpNAc and Related Oligosaccharides, including HPLC and Affinity Chromatography

The isolation and purification of β-D-GlcpNAc-(1→6)-D-GalpNAc from complex biological mixtures or synthetic reaction products is a critical step prior to structural analysis. High-Performance Liquid Chromatography (HPLC) and affinity chromatography are powerful techniques for this purpose. ebi.ac.uknih.gov

HPLC with various stationary phases is widely used for the separation of oligosaccharides. Normal-phase and porous graphitized carbon (PGC) columns are particularly effective for resolving carbohydrate isomers. chemrxiv.org For instance, oligosaccharides released from the jelly coating of Xenopus laevis were successfully isolated by HPLC. ebi.ac.uk

Affinity chromatography is a highly specific purification method that relies on the interaction between a carbohydrate and a binding protein, such as a lectin. Wheat germ agglutinin (WGA) is a lectin known to bind to N-acetylglucosamine and sialic acid residues. Studies have shown that oligosaccharides containing the β-D-GlcpNAc-(1→6)-D-GalNAc sequence exhibit high binding affinity to immobilized WGA. nih.gov Interestingly, the binding affinity is sensitive to the reduction of the reducing end sugar. nih.gov This property can be exploited for the selective purification and fractionation of oligosaccharides containing this specific structural motif. nih.gov

Computational Approaches to Conformational Analysis of β-D-GlcpNAc-(1→6)-D-GalpNAc

Computational methods provide valuable insights into the three-dimensional structure and dynamic behavior of oligosaccharides, complementing experimental data.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool for studying the conformational dynamics of biomolecules, including carbohydrates. nih.gov For β-D-GlcpNAc-(1→6)-D-GalpNAc, MD simulations can explore the conformational landscape of the flexible (1→6) glycosidic linkage. nih.gov This linkage has three rotatable torsion angles (φ, ψ, and ω), leading to a greater conformational flexibility compared to other glycosidic linkages. nih.govnih.gov

MD simulations, often in explicit water to mimic physiological conditions, can predict the preferred conformations of the disaccharide in solution. nih.gov The results from these simulations, such as the populations of different rotamers (e.g., gg, gt, tg for the ω angle), can be compared with experimental data from NMR spectroscopy to validate the computational model and provide a more complete picture of the molecule's behavior. nih.gov Force fields specifically parameterized for carbohydrates, such as GLYCAM and those within CHARMM and GROMOS, are used in these simulations. nih.govresearchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding mode of a ligand (in this case, β-D-GlcpNAc-(1→6)-D-GalpNAc) to a receptor, typically a protein. researchgate.net This method is instrumental in understanding the molecular basis of carbohydrate-protein interactions.

In the context of β-D-GlcpNAc-(1→6)-D-GalpNAc, docking studies can be used to investigate how this disaccharide interacts with the binding sites of lectins, antibodies, or enzymes. By predicting the binding pose and identifying key interactions (e.g., hydrogen bonds, van der Waals contacts), molecular docking can help to explain the specificity of these interactions and guide the design of new carbohydrate-based molecules with tailored binding properties.

Biosynthesis and Enzymatic Formation of β-D-GlcpNAc-(1→6)-D-GalpNAc Containing Structures

The disaccharide β-D-GlcpNAc-(1→6)-D-GalpNAc is a core structural element in various glycoconjugates. Its synthesis and degradation are controlled by a specific set of enzymes that ensure the correct formation and cleavage of the β-(1→6) glycosidic bond. This article delves into the enzymatic machinery responsible for the biosynthesis of structures containing this important disaccharide.

Synthesis and Biosynthesis

Enzymatic Synthesis in Biological Systems (Biosynthesis)

The biosynthesis of the β-D-GlcpNAc-(1→6)-D-GalpNAc structure, or the Core 2 branch, is a key step in the formation of complex O-glycans. nih.gov This process is catalyzed by a specific group of enzymes known as core 2 β-1,6-N-acetylglucosaminyltransferases (C2GnTs). nih.govresearchgate.net These enzymes transfer an N-acetylglucosamine (GlcNAc) residue from a donor substrate, UDP-GlcNAc, to the GalNAc residue of the Core 1 structure (Galβ1-3GalNAc-R). nih.govnih.gov In mammals, three such enzymes have been identified: C2GnT1, C2GnT2, and C2GnT3. nih.gov The expression of these enzymes can vary between different tissues and cell types, suggesting they may have distinct biological roles. nih.gov For example, C2GnT1 is involved in the synthesis of selectin ligands, while C2GnT2 plays a role in maintaining the mucosal barrier. nih.gov

Chemical Synthesis Strategies

The chemical synthesis of β-D-GlcpNAc-(1→6)-D-GalpNAc and larger glycans containing this motif is a complex undertaking that requires careful planning and execution. A common strategy involves the use of protecting groups to mask the reactive hydroxyl and amino groups on the monosaccharide building blocks, allowing for the selective formation of the desired glycosidic linkage.

A typical synthesis would involve a suitably protected GalpNAc acceptor with a free hydroxyl group at the C-6 position. This acceptor is then reacted with a protected GlcNAc donor, which has an activated anomeric carbon. Various glycosylation methods can be employed, such as using thioglycoside donors activated by promoters like N-iodosuccinimide (NIS) and silver trifluoromethanesulfonate (B1224126) (AgOTf). nih.gov After the coupling reaction, the protecting groups are removed in a specific order to yield the final disaccharide. The synthesis of larger, more complex structures, such as the pentasaccharide from Haemophilus influenzae lipopolysaccharide, has been achieved through sequential coupling of monosaccharide and disaccharide building blocks. nih.gov

Chemical and Chemoenzymatic Synthesis of β D Glcpnac 1→6 D Galpnac and Its Analogs

Protecting Group Chemistry and Synthetic Route Optimization

The efficient synthesis of β-D-GlcpNAc-(1→6)-D-GalpNAc relies heavily on a sophisticated protecting group strategy to differentiate the numerous hydroxyl groups on both monosaccharide units. An orthogonal protecting group scheme is essential, allowing for the selective deprotection of one group without affecting others.

For the glycosyl acceptor (D-GalpNAc), the primary 6-OH group must be free to react, while the other positions, particularly the anomeric C-1 and the hydroxyls at C-3 and C-4, must be masked. A common tactic involves using a temporary protecting group on the primary hydroxyl of a precursor. For example, a tert-butyldimethylsilyl (TBDMS) ether can be selectively placed at the C-6 position and later removed with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) just prior to the glycosylation step, unmasking the 6-OH acceptor site nih.govnih.gov.

For the glycosyl donor (D-GlcNAc), a non-participating group (azido or phthalimido) is used at C-2 as discussed previously frontiersin.orgresearchgate.net. The remaining hydroxyl groups are typically protected with more robust groups, such as benzyl (B1604629) (Bn) ethers, which are stable throughout the synthesis and can be removed simultaneously in a final deprotection step via catalytic hydrogenation. Acetyl (Ac) esters may also be used, though their lability to basic conditions requires careful planning agroipm.cn.

Table 2: Common Protecting Groups in Oligosaccharide Synthesis

| Protecting Group | Abbreviation | Function / Position | Common Removal Conditions | Reference |

|---|---|---|---|---|

| Benzyl | Bn | Permanent OH protection | H₂, Pd/C (Hydrogenolysis) | agroipm.cn |

| Acetyl | Ac | Temporary OH protection | Mild base (e.g., MeONa/MeOH) | agroipm.cn |

| tert-Butyldimethylsilyl | TBDMS | Temporary OH protection (often primary) | Fluoride source (e.g., TBAF) | nih.govnih.gov |

| Phthalimido | NPhth | Non-participating C-2 amino protection | Hydrazine (e.g., H₂NNH₂) | researchgate.netagroipm.cn |

| Azido | N₃ | Non-participating C-2 amino precursor | Reduction (e.g., H₂, Pd/C or Staudinger) | researchgate.netnih.gov |

| 2,2,2-Trichloroethoxycarbonyl | Troc | Non-participating C-2 amino protection | Zn, Acetic Acid | frontiersin.orgagroipm.cn |

Chemoenzymatic Approaches for Efficient Synthesis of β-D-GlcpNAc-(1→6)-D-GalpNAc and Derivatives

Chemoenzymatic synthesis offers a powerful alternative to purely chemical methods, leveraging the exquisite specificity of enzymes to form glycosidic linkages. This approach typically combines chemical synthesis of a suitable acceptor molecule with an enzymatic glycosylation step. Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar nucleotide donor (e.g., UDP-GlcNAc) to an acceptor substrate beilstein-journals.org.

The synthesis of the target disaccharide would involve a β-1,6-N-acetylglucosaminyltransferase. While a specific enzyme for this exact linkage may be required, the general principle is well-established. For instance, various bacterial β1–4-galactosyltransferases have been used in efficient one-pot multi-enzyme systems to synthesize LacNAc and its derivatives rsc.org. Similarly, sialyltransferases have been used to add sialic acid to a chemically synthesized precursor containing a GalNAc residue nih.gov.

These enzymatic reactions proceed under mild aqueous conditions and offer near-perfect stereo- and regioselectivity, circumventing the need for complex protecting group manipulations on the acceptor. The development of one-pot systems, where multiple enzymes work in concert to build an oligosaccharide from simple precursors, represents a highly efficient and atom-economical strategy for generating complex glycans rsc.orgrsc.org.

Synthesis of β-D-GlcpNAc-(1→6)-D-GalpNAc Analogs for Structure-Activity Relationship Studies

To investigate the structural requirements for biological recognition, analogs of the parent disaccharide are synthesized. These modifications can include altering or removing functional groups to probe their importance in molecular interactions, such as binding to lectins or antibodies. The synthesis of these analogs generally follows the same chemical routes, employing modified monosaccharide building blocks or introducing additional transformations after the disaccharide is formed.

Examples of modifications for structure-activity relationship (SAR) studies include:

De-N-acetylation: Removal of the acetyl group from the GlcNAc or GalNAc residues to expose a free amino group.

Sulfation or Phosphorylation: The addition of sulfate (B86663) or phosphate (B84403) groups to specific hydroxyl positions can dramatically alter binding affinity.

Epimerization: Changing the stereochemistry at a specific carbon center (e.g., converting a GlcNAc to a ManNAc residue).

Fluorination: Replacing a hydroxyl group with a fluorine atom can help probe the role of hydrogen bonding.

These analogs are crucial tools for mapping the binding epitopes of carbohydrate-binding proteins and for understanding the molecular basis of their specificity.

Conjugation Strategies for β-D-GlcpNAc-(1→6)-D-GalpNAc and Related Oligosaccharides to Carrier Molecules (e.g., BSA, proteins, biotin)

To use synthetic oligosaccharides in immunological or biochemical assays (such as ELISA or surface plasmon resonance), they must often be attached to a larger molecule, such as a carrier protein or a detection tag. This process, known as conjugation, typically requires the oligosaccharide to be synthesized with a linker or spacer arm at its reducing end nih.gov.

This spacer arm is usually incorporated at the anomeric position of the first sugar residue (in this case, D-GalpNAc) and terminates in a reactive functional group, such as an amine (-NH₂) or an azide (B81097) (-N₃) nih.govnih.gov.

Common conjugation strategies include:

Biotinylation: An amino-terminated spacer can be reacted with an activated ester of biotin (B1667282) (e.g., Biotin-NHS ester) to create a biotinylated glycoconjugate. This allows the oligosaccharide to be strongly captured by streptavidin-coated surfaces or probes nih.govnih.gov.

Protein Conjugation: To generate antibodies or to immobilize the sugar on a surface for binding assays, the oligosaccharide is often conjugated to a carrier protein like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). A common method involves using a bifunctional linker, such as dimethyl squarate. The amino-functionalized spacer on the sugar reacts first with the squarate, which then reacts with lysine (B10760008) residues on the protein to form a stable conjugate nih.govnih.gov. A carbohydrate structure conjugated to BSA has been used to immunize animals to develop polyclonal antisera ebi.ac.uk.

Table 3: Common Conjugation Strategies

| Carrier/Tag | Linker Chemistry | Purpose | Reference |

|---|---|---|---|

| Biotin | Amine-reactive NHS-ester | Detection and purification | nih.govnih.gov |

| Bovine Serum Albumin (BSA) | Dimethyl Squarate, Isothiocyanate | Immunization, assay coating | nih.govebi.ac.uk |

| Keyhole Limpet Hemocyanin (KLH) | Glutaraldehyde, Maleimide | Immunization (highly immunogenic carrier) | nih.gov |

Biological Recognition and Functional Implications of β D Glcpnac 1→6 D Galpnac

β-D-GlcpNAc-(1→6)-D-GalpNAc as a Key Epitopic Determinant in Glycoproteins and Glycolipids

The β-D-GlcpNAc-(1→6)-D-GalpNAc motif serves as a crucial epitope on many glycoproteins and glycolipids, meaning it is a specific part of an antigen that is recognized by the immune system. This recognition can trigger a range of immune responses, highlighting the disaccharide's role in immunity and disease.

Immunogenic Properties and Antibody Recognition Profiles

The β-D-GlcpNAc-(1→6)-D-GalpNAc structure is known to be immunogenic, capable of eliciting an antibody response. iedb.org Studies have shown that antibodies can recognize this disaccharide, and this interaction is a key aspect of the immune response to various pathogens and cancer cells. iedb.org The specificity of these antibodies for the β-D-GlcpNAc-(1→6)-D-GalpNAc epitope is a critical factor in their biological activity.

Research into the human repertoire of carbohydrate-specific antibodies has revealed that the immune system can generate antibodies that recognize specific glycan structures. ebi.ac.uk While some studies focus on broader categories of glycans, the principles of modular organization and the association between immunogenicity and specific structural features are relevant to understanding the immune response to epitopes like β-D-GlcpNAc-(1→6)-D-GalpNAc. ebi.ac.uk The generation of antibodies against such carbohydrate antigens is a complex process that can involve both T-cell-dependent and -independent pathways. ebi.ac.uk

Association with Specific Antigenic Structures (e.g., CA 125, Schistosoma mansoni Circulating Anodic Antigen (CAA), Haemophilus influenzae Lipopolysaccharide (LPS))

The β-D-GlcpNAc-(1→6)-D-GalpNAc disaccharide is a component of several important and well-characterized antigenic structures.

Cancer Antigen 125 (CA 125) : CA 125, also known as Mucin-16, is a large glycoprotein (B1211001) used as a tumor marker, particularly for ovarian cancer. nih.govwikipedia.org Its complex structure includes numerous O-linked oligosaccharide chains, and the β-D-GlcpNAc-(1→6)-D-GalpNAc motif can be a part of these glycans. nih.gov The expression of specific glycan structures on CA 125 is believed to be altered in cancer, contributing to its recognition by the immune system and its utility as a biomarker. nih.govwikipedia.org

Schistosoma mansoni Circulating Anodic Antigen (CAA) *: CAA is a major antigen released by the parasitic worm Schistosoma mansoni, the causative agent of schistosomiasis. nih.gov This antigen is a glycoprotein with a highly repetitive polysaccharide structure. While the primary repeating unit of S. mansoni CAA is -->6)-[β-D-GlcpA-(1-->3)]-β-D-GalpNAc-(1-->, the underlying principles of how carbohydrate structures create specific antigenic determinants are relevant. nih.gov The detection of CAA in the bloodstream is a key diagnostic marker for active schistosomiasis infection. nih.gov

Haemophilus influenzae Lipopolysaccharide (LPS) *: Haemophilus influenzae, a bacterium responsible for a range of human infections, possesses a lipopolysaccharide (LPS) in its outer membrane that exhibits significant structural diversity. nih.gov In some strains, the LPS core structure can be elaborated with various oligosaccharides. While a specific pentasaccharide containing a related α-D-GalpNAc-(1→6)-β-D-Galp linkage has been identified in H. influenzae LPS, the presence and recognition of diverse glycan epitopes, including potentially β-D-GlcpNAc-(1→6)-D-GalpNAc in some strains, is a key feature of its interaction with the host immune system. nih.govbeilstein-journals.orgbangor.ac.uk The exposure of these core LPS structures is important for the development of vaccines. nih.govbeilstein-journals.org

Interaction of β-D-GlcpNAc-(1→6)-D-GalpNAc Containing Oligosaccharides with Lectins and Glycan-Binding Proteins

Lectins and other glycan-binding proteins are crucial for mediating cellular interactions and recognition events. The β-D-GlcpNAc-(1→6)-D-GalpNAc disaccharide is recognized by a number of these proteins, influencing a variety of biological processes.

Affinity Studies with Wheat Germ Agglutinin (WGA)

Wheat germ agglutinin (WGA) is a well-studied lectin known to bind to N-acetyl-D-glucosamine (GlcNAc) and sialic acid residues. wikipedia.org Research has shown that WGA also exhibits a high binding affinity for oligosaccharides containing the β-D-GlcpNAc-(1→6)-D-GalpNAc sequence at the reducing end. nih.gov This interaction is sensitive to the reduction of the terminal galactose or N-acetylgalactosamine residue, indicating the importance of the unreduced sugar for high-affinity binding. nih.gov

Isothermal titration calorimetry and X-ray crystallography studies have provided detailed insights into the interaction between WGA and the GlcNAcβ1,6Gal sequence, a component of branched poly-N-acetyllactosaminoglycans. nih.gov These studies revealed that GlcNAcβ1,6Gal has a higher affinity for WGA than GlcNAcβ1,4GlcNAc and that the conformation of the ligand can be flexible upon binding. nih.gov The interaction is stabilized by hydrogen bonds and CH-π interactions with aromatic residues in the WGA binding site. nih.gov

| Ligand | Relative Affinity for WGA | Key Interaction Features |

| β-D-GlcpNAc-(1→6)-D-GalpNAc | High | Dependent on unreduced terminal sugar. nih.gov |

| GlcNAcβ1,6Gal | Higher than GlcNAcβ1,4GlcNAc | Flexible conformation upon binding. nih.gov |

| Succinylated WGA | Selective for β-GlcNAc | Useful for detecting O-GlcNAc. wikipedia.org |

Broader Glycan-Protein Recognition Landscapes

The interaction of β-D-GlcpNAc-(1→6)-D-GalpNAc is not limited to WGA. A wide array of glycan-binding proteins, or lectins, are involved in recognizing specific carbohydrate structures on cell surfaces and secreted molecules. youtube.com These interactions are fundamental to processes such as cell-cell adhesion, immune surveillance, and host-pathogen interactions. nih.gov

The recognition of glycan epitopes by proteins is a key aspect of the "glycocode," where the information encoded in complex carbohydrate structures is translated into biological function. The β-D-GlcpNAc-(1→6)-D-GalpNAc motif, as a component of larger glycans, contributes to this complex recognition landscape. For example, antibodies that recognize terminal β-GlcNAc residues on N-glycans have been identified, and their binding can be influenced by the underlying glycan structure. nih.gov

Role of β-D-GlcpNAc-(1→6)-D-GalpNAc in O-Glycan Core Structures and Branching Patterns (e.g., Mucin-Type Core 2)

The β-D-GlcpNAc-(1→6)-D-GalpNAc structure is a fundamental component of mucin-type O-glycans, which are abundant on many cell surface and secreted proteins. nih.govnih.gov

Mucin-type O-glycosylation is initiated by the addition of N-acetyl-D-galactosamine (GalNAc) to a serine or threonine residue on a protein. nih.gov This initial structure can then be extended to form various core structures. The formation of the core 2 structure involves the addition of a β-D-GlcpNAc residue in a (1→6) linkage to the initial GalNAc of the core 1 structure (Galβ1-3GalNAc). nih.gov This results in the formation of the core 2 structure: GlcNAcβ1-6(Galβ1-3)GalNAc. nih.gov

The enzyme responsible for creating this β-D-GlcpNAc-(1→6)-D-GalpNAc linkage is a core 2 β1,6-N-acetylglucosaminyltransferase (C2GnT). nih.gov The expression of core 2 O-glycans is highly regulated and cell-type specific, playing important roles in processes such as lymphocyte activation and embryonic development. nih.gov The presence of this branched structure allows for further elongation and the creation of more complex glycan chains, which can carry other important epitopes like the sialyl-Lewis x antigen. nih.gov

| O-Glycan Core | Structure | Key Enzyme(s) |

| Tn Antigen | GalNAcα-Ser/Thr | ppGalNAcTs nih.gov |

| Core 1 (T Antigen) | Galβ1-3GalNAcα-Ser/Thr | C1GalT1 nih.gov |

| Core 2 | GlcNAcβ1-6(Galβ1-3)GalNAcα-Ser/Thr | C2GnT nih.gov |

| Core 3 | GlcNAcβ1-3GalNAcα-Ser/Thr | C3GnT nih.gov |

| Core 4 | GlcNAcβ1-6(GlcNAcβ1-3)GalNAcα-Ser/Thr | C2GnT2 nih.gov |

Significance in Microbial Glycoconjugates and Host-Pathogen Interactions

The disaccharide β-D-GlcpNAc-(1→6)-D-GalpNAc is a specific structural motif found in the surface glycoconjugates of certain Gram-negative bacteria. Its presence within these complex polysaccharides, such as lipopolysaccharide (LPS), is crucial for defining the serotype of the bacterium and mediates interactions with the host environment. The O-specific polysaccharides (OPS), or O-antigens, are the most variable part of the LPS molecule and a primary determinant of the immunological identity of a bacterial strain.

Yersinia pseudotuberculosis O-Specific Polysaccharides

Yersinia pseudotuberculosis, an enteric pathogen, is classified into 21 serotypes based on the structural diversity of its O-antigen. nih.gov This diversity is a key strategy for evading the host immune response. nih.gov The O-antigens of Y. pseudotuberculosis are typically composed of repeating oligosaccharide units synthesized via the Wzx/Wzy-dependent pathway. nih.gov

Detailed Research Findings:

Structural analysis has revealed that the specific disaccharide β-D-GlcpNAc-(1→6)-D-GalpNAc is a component of the O-antigen of Y. pseudotuberculosis serotype O:6. nih.gov The repeating unit of the O:6 antigen is a complex oligosaccharide that includes this disaccharide as part of its backbone. The genes responsible for the synthesis of the O:6 antigen are located in a cluster between the hemH and gsk loci. nih.gov The presence of a second D-GalpNAc sugar in the O:6 antigen is correlated with the inclusion of a gne gene in the gene cluster, which is responsible for the epimerization of UDP-D-GlcpNAc to UDP-D-GalpNAc. nih.gov

The O:6 serotype is notable for containing unusual deoxy sugars, such as colitose and yersiniose (B611877) A, in addition to the more common monosaccharides like D-GlcNAc and D-GalpNAc. nih.gov

Host-Pathogen Interactions:

**Table 1: Structural Context of β-D-GlcpNAc-(1→6)-D-GalpNAc in *Yersinia pseudotuberculosis***

| Feature | Description |

|---|---|

| Bacterium | Yersinia pseudotuberculosis |

| Serotype | O:6 |

| Glycoconjugate | O-specific polysaccharide (O-antigen) of Lipopolysaccharide (LPS) |

| Structural Role | Component of the repeating oligosaccharide unit |

| Associated Sugars | Colitose, Yersiniose A nih.gov |

| Genetic Locus | O-antigen gene cluster located between hemH and gsk nih.gov |

| Clinical Association | Primarily isolated from animals and the environment; not typically associated with human infections nih.gov |

Escherichia coli O-Antigen

Escherichia coli exhibits immense O-antigen diversity, with over 180 different O-serogroups formally recognized. nih.govoup.com These O-antigens are critical for classification and are involved in the bacterium's interaction with the host, including adherence and evasion of immune responses. oup.com The biosynthesis of these structures is complex, with most O-antigens being synthesized through the Wzx/Wzy-dependent pathway, which often initiates with the transfer of either D-GlcNAc or D-GalpNAc to a lipid carrier. nih.gov

Detailed Research Findings:

Despite the prevalence of D-GlcNAc and D-GalpNAc in many E. coli O-antigens, a review of characterized structures indicates that the specific disaccharide linkage β-D-GlcpNAc-(1→6)-D-GalpNAc is not a reported component of known E. coli O-antigen structures. nih.govnih.govsu.se For example, the O124 O-antigen contains a →3)-D-Galp-(β1→6)-D-Galf-(β1→3)-D-GalpNAc-(β→ backbone, which includes a (1→6) linkage but with different participating sugars. nih.gov Other serotypes possess a wide variety of other sugar compositions and linkages. nih.gov

Edwardsiella tarda Lipopolysaccharide (LPS)

Edwardsiella tarda is a significant pathogen, particularly in aquaculture, causing the disease edwardsiellosis in fish. nih.gov The LPS, and specifically the O-antigen portion, is a crucial virulence factor for this bacterium. The O-antigen chains are important for the bacterium's ability to resist oxidative stress and the host's complement system. nih.gov

Detailed Research Findings:

Structural studies of E. tarda LPS have been conducted for some strains. However, based on available research, the disaccharide β-D-GlcpNAc-(1→6)-D-GalpNAc has not been identified as a component of the characterized O-polysaccharides of this species. Deletion of the O-antigen ligase gene (waaL) results in a mutant lacking the O-antigen side chains, leading to increased sensitivity to environmental stresses and attenuated virulence, highlighting the general importance of the O-antigen in host-pathogen interactions. nih.gov

Table 2: List of Compound Names

| Compound Name | Abbreviation |

|---|---|

| β-D-N-acetylglucosamine | β-D-GlcpNAc |

| D-N-acetylgalactosamine | D-GalpNAc |

| Lipopolysaccharide | LPS |

| O-specific polysaccharide | OPS |

| Uridine diphosphate (B83284) N-acetylglucosamine | UDP-D-GlcpNAc |

| Uridine diphosphate N-acetylgalactosamine | UDP-D-GalpNAc |

| Colitose | |

| Yersiniose A | |

| D-galactofuranose | D-Galf |

Advanced Methodologies for Studying β D Glcpnac 1→6 D Galpnac in Biological Systems

Glycan Microarray Technology for High-Throughput Binding Analysis

Glycan microarray technology is a powerful high-throughput platform for investigating the binding specificity of glycan-binding proteins (GBPs), such as lectins, antibodies, and pathogenic receptors, to a wide array of carbohydrate structures. beilstein-journals.org This technology allows for the simultaneous screening of interactions with hundreds of different glycans, providing a comprehensive binding profile in a single experiment. beilstein-journals.orgresearchgate.net

In this method, a library of structurally defined glycans, which can include the β-D-GlcpNAc-(1→6)-D-GalpNAc sequence, are covalently immobilized on a functionalized glass slide or other solid support. beilstein-journals.org The slide is then incubated with a fluorescently labeled GBP or a primary GBP followed by a fluorescently labeled secondary detection molecule. beilstein-journals.org The slide is scanned, and the fluorescence intensity at each spot directly correlates with the binding affinity of the protein for that specific glycan. researchgate.net

The application of this technology is crucial for identifying proteins that specifically recognize the β-D-GlcpNAc-(1→6)-D-GalpNAc motif. For instance, affinity chromatography studies, a related principle, have shown that the lectin Wheat Germ Agglutinin (WGA) exhibits a high binding affinity for oligosaccharides containing the β-D-GlcpNAc-(1→6)-D-GalNAc sequence at the reducing end. nih.gov Such interactions can be rapidly confirmed and quantified on a larger scale using glycan microarrays. Furthermore, these arrays are instrumental in dissecting the fine specificity of immune responses, such as identifying IgE antibodies that recognize specific cross-reactive carbohydrate determinants (CCDs) in allergic reactions. ebi.ac.uk Data generated from these arrays are often deposited in public repositories, facilitating wider analysis and comparison across different studies. researchgate.netglycoinfo.org

Application of Bioinformatics Tools for Glycan Structure Prediction and Analysis

The inherent complexity of glycan biosynthesis, which is not directly template-driven like protein synthesis, presents significant analytical challenges. oup.commedium.com Glycoinformatics has emerged as a critical field, providing computational tools to predict, analyze, and manage the vast amount of data generated from glycomic studies. medium.comnih.gov

Several databases and software tools are available to assist researchers in analyzing glycan structures like β-D-GlcpNAc-(1→6)-D-GalpNAc. These tools can be broadly categorized into databases for storing known structures and predictive software for elucidating new ones. nih.govnih.gov

Databases: Resources like the Kyoto Encyclopedia of Genes and Genomes (KEGG) GLYCAN, Carbohydrate Structure Database (CSDB), and GlyGen integrate information on glycan structures, their biosynthetic pathways, and associated genes and proteins. glycoinfo.orggenome.jp Specialized databases also exist, such as the Biological O-linked Database (BOLD) for O-linked glycan structures and the Escherichia coli O-antigen Database (ECODAB), which focuses on the repeating O-antigen structures of E. coli. su.senih.gov While ECODAB is specific to bacterial polysaccharides, it exemplifies the detailed, curated information available in specialized glycan databases. su.se

Predictive and Analytical Tools: For structural elucidation, bioinformatics tools can predict glycan structures from experimental data. For example, methods have been developed to predict a repertoire of glycan structures based on the gene expression profiles of glycosyltransferases in a specific cell. oup.comnih.gov More recently, deep learning models like CandyCrunch have been trained to predict glycan structures directly from tandem mass spectrometry (MS/MS) data with high accuracy. springernature.combiorxiv.org Another key tool is CASPER (Computer-Assisted Spectrum Evaluation of Regular Polysaccharides), which is used to predict NMR spectra from a given glycan chemical structure, aiding in the validation of experimentally determined structures. bio.toolscnrs.fr

Interactive Table of Selected Bioinformatics Tools for Glycan Analysis

| Tool/Database | Primary Function | Reference(s) |

|---|---|---|

| Glycan Microarray Data Analysis | ||

| GlycoPattern | Discovers structural motifs and visualizes glycan array data. | glycoinfo.org |

| Structure Databases | ||

| KEGG GLYCAN | Collection of known glycan structures integrated with pathway and gene information. | oup.comgenome.jp |

| GlyGen | Integrates and harmonizes glycan-related data from multiple international sources. | glycoinfo.orgmedium.com |

| ECODAB | Database of Escherichia coli O-antigen polysaccharide structures. | su.se |

| BOLD | Relational database of O-linked glycan structures and their biological sources. | nih.gov |

| Structure Prediction & Analysis | ||

| CASPER | Predicts NMR chemical shifts from a given glycan structure. | bio.toolscnrs.fr |

Strategies for Isotopic Labeling and Detection in Glycan Research

Isotopic labeling is a cornerstone of modern quantitative glycomics, enabling the sensitive and accurate measurement of changes in glycan abundance and structure across different biological states. bioglyco.com These methods involve the incorporation of stable heavy isotopes (e.g., ¹³C, ¹⁵N, D) into glycan structures, which can then be distinguished from their natural, "light" counterparts by mass spectrometry (MS). nih.gov Several strategies exist for labeling glycans, each with specific advantages. bioglyco.com

Metabolic Labeling: In this approach, cells in culture are fed with metabolic precursors containing stable isotopes. bioglyco.com For instance, using ¹³C-labeled glucose allows for the metabolic labeling of all cellular glycans, as glucose is a precursor for many monosaccharides. rsc.org A more advanced method, GlyProSILC (Glycan Protein Stable Isotope Labeling in Cell Culture), uses a medium containing ¹⁵N-glutamine, ¹³C₆-arginine, and ¹³C₆-¹⁵N₂-lysine to simultaneously label both the glycan and protein components, enabling concurrent quantitative glycomics and proteomics. nih.gov

Chemical Labeling: This strategy involves the chemical derivatization of glycans after they have been released from glycoproteins. bioglyco.com A common method is reductive amination, where a label is attached to the reducing end of the glycan. nih.gov The Glycan Reductive Isotope Labeling (GRIL) technique, for example, uses [¹²C₆]-aniline and [¹³C₆]-aniline as differential tags. nih.gov This approach avoids the use of deuterium, which can sometimes cause chromatographic shifts, ensuring that light and heavy labeled glycans co-elute for more accurate MS quantification. nih.gov Other methods involve de-N-acetylation of glycans followed by re-N-acetylation with ¹³C-labeled acetic anhydride. acs.orgnih.gov

Enzymatic Labeling: Glycosyltransferases can be used to enzymatically attach isotope-labeled sugar residues to the non-reducing termini of glycans in vitro. rsc.org This method is highly specific and can be used to label particular glycan structures with heavy isotopes, such as introducing a ¹³C-galactose residue. acs.orgnih.gov

These labeling strategies are invaluable for comparative glycomic studies. By mixing an equal amount of a "light" sample with a "heavy" labeled reference sample, the relative abundance of each glycan, including those containing the β-D-GlcpNAc-(1→6)-D-GalpNAc structure, can be precisely determined by comparing the peak intensities of the isotopic pairs in the mass spectrum. nih.gov This approach provides a robust means to monitor changes in glycosylation associated with disease progression or in response to therapeutic intervention. bioglyco.com

Interactive Table of Isotopic Labeling Strategies in Glycomics

| Labeling Strategy | Description | Common Isotopes | Key Application | Reference(s) |

|---|---|---|---|---|

| Metabolic Labeling | Cells are cultured with media containing isotope-labeled precursors (e.g., sugars, amino acids). | ¹³C, ¹⁵N | In vivo quantitative analysis of glycan dynamics and turnover in cell culture systems. | bioglyco.comrsc.orgnih.gov |

| Chemical Labeling (Reductive Amination) | Released glycans are chemically tagged at their reducing end with light or heavy isotope-coded reagents. | ¹³C, D | Relative and absolute quantification of glycans from different samples. | nih.govnih.gov |

| Chemical Labeling (Acetylation) | De-N-acetylation of amino sugars followed by re-N-acetylation with labeled acetic anhydride. | ¹³C | Introduces mass tags on glycans containing N-acetylated sugars for quantification. | acs.orgnih.gov |

| Enzymatic Labeling | Glycosyltransferases are used to add an isotope-labeled monosaccharide to a specific position on a glycan. | ¹³C | Site-specific labeling for structural analysis and creating internal standards. | rsc.orgnih.gov |

Q & A

Q. Optimization Workflow :

Screen donor substrates (e.g., CMP-α-Aci5Ac7Ac) for enzyme compatibility .

Use kinetic parameters (, ) to identify rate-limiting steps .

Advanced Question: How can researchers track in vivo epimerization of GlcpNAc to GalpNAc in O-antigen biosynthesis?

Answer:

Epimerization is mediated by Agnugene (UDP-GlcpNAc 4-epimerase). Methodological approaches:

- Isotopic Labeling : Feed -GlcpNAc to bacterial cultures and monitor UDP-GalpNAc formation via -NMR .

- Gene Knockout : Delete agnugene in E. coli to observe O-antigen truncation via SDS-PAGE .

- Enzyme Assays : Purify Agnugene and measure UDP-GlcpNAc → UDP-GalpNAc conversion spectrophotometrically .

Key Finding : Strains lacking agnugene fail to incorporate GalpNAc into O-units, confirming its necessity .

Advanced Question: How to design experiments to study serological cross-reactivity of beta-D-GlcpNAc-(1->6)-D-GalpNAc epitopes?

Answer:

- ELISA/Ouchterlony Assays : Test antisera against synthetic disaccharide-conjugated BSA. Cross-reactivity with P. penneri O72a antisera indicates shared epitopes .

- Surface Plasmon Resonance (SPR) : Measure binding affinity () between monoclonal antibodies and immobilized disaccharides .

- Structural Mimicry Analysis : Compare NOE patterns of synthetic vs. native epitopes to confirm conformational similarity .

Key Finding : α-D-Glcp-(1→6)-β-D-GalpNAc is a cross-reactive epitope between Proteus and P. penneri, explaining false positives in serotyping .

Advanced Question: What experimental approaches differentiate retaining vs. inverting glycosyltransferases involved in beta-D-GlcpNAc-(1->6)-D-GalpNAc biosynthesis?

Answer:

- Mechanistic Probes : Use - or -labeled UDP-sugars. Retaining enzymes (e.g., Gtr59) produce α-linkages with double inversion, while inverting enzymes yield β-linkages .

- X-ray Crystallography : Resolve active-site residues (e.g., DXD motifs in retaining GT-B fold enzymes) .

- pH-Rate Profiles : Retaining enzymes show bell-shaped pH dependence due to catalytic base involvement .

Example : Gtr59 forms α-Aci5Ac7Ac-(2→6)-D-GalpNAc via a retaining mechanism, confirmed by -labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.